molecular formula C23H23FN4OS B6480744 N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 1223841-01-7

N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide

Cat. No. B6480744
CAS RN: 1223841-01-7
M. Wt: 422.5 g/mol
InChI Key: FFVDQPYQYFMCHZ-UHFFFAOYSA-N
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Description

“N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide” is a chemical compound with the molecular formula C23H23FN4O . It has a molecular weight of 390.5 g/mol . The IUPAC name for this compound is N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C23H23FN4O/c24-20-8-6-18(7-9-20)21-10-11-22(27-26-21)28-14-12-19(13-15-28)23(29)25-16-17-4-2-1-3-5-17/h1-11,19H,12-16H2,(H,25,29) . The Canonical SMILES for this compound is C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 390.5 g/mol . It has a XLogP3-AA value of 3.3 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 390.18558953 g/mol . The topological polar surface area is 58.1 Ų , and it has 29 heavy atoms . The compound has a formal charge of 0 and a complexity of 511 .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s structural features, including the benzyl group, fluorophenyl moiety, and piperidine ring, suggest potential as a drug candidate. Researchers explore its interactions with biological targets, such as receptors or enzymes, to design novel pharmaceuticals. By modifying substituents at specific positions (N1, C3, C4, C5, and C6), they can fine-tune its pharmacological properties .

properties

IUPAC Name

N-benzyl-1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4OS/c24-19-7-4-8-20(15-19)30-22-10-9-21(26-27-22)28-13-11-18(12-14-28)23(29)25-16-17-5-2-1-3-6-17/h1-10,15,18H,11-14,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVDQPYQYFMCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN=C(C=C3)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxamide

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